2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

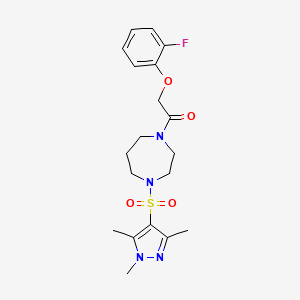

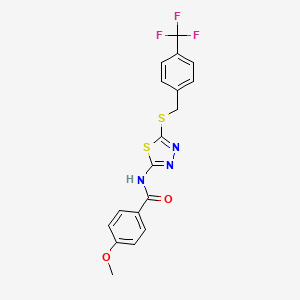

2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine is a chemical compound with the CAS Number: 954271-36-4 . Its IUPAC name is 2-(4-methyl-1-piperidinyl)cyclopentanamine . The compound has a molecular weight of 182.31 and is in liquid form .

Molecular Structure Analysis

The InChI code for 2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine is 1S/C11H22N2/c1-9-5-7-13(8-6-9)11-4-2-3-10(11)12/h9-11H,2-8,12H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a liquid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Catalysis and Chemical Synthesis

Hydrodesulfurization Catalysts : Amines like 2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine play a significant role in the hydrodesulfurization (HDS) process, particularly in the hydrogenation pathway of dibenzothiophene over various catalysts (Egorova & Prins, 2006).

Reductive Amination : The compound is also relevant in the reductive amination of diaryl piperidinones, a process significant in the production of analgesics and neuroleptics (Senguttuvan, Murugavelu, & Nagarajan, 2013).

Synthesis of Aminopyridinato Complexes : It is used in the synthesis of aminopyridinato complexes which have applications in aryl-Cl activation and hydrosilane polymerization catalysis (Deeken et al., 2006).

Hydroamination Catalysis : The compound is involved in hydroamination catalysis, particularly in the cyclization of amines, which is crucial for the synthesis of various organic compounds (Müller, Lercher, & Van Nhu, 2003).

Enantioselective Synthesis : It aids in the enantioselective synthesis of dihydroxypiperidines, which are valuable in pharmaceutical synthesis (Concellón et al., 2008).

Chemical Reactions and Transformations

Cyclization Reactions : The compound is essential in cyclization reactions of amino olefins, showcasing regio- and stereoselectivity, valuable in organic synthesis (Ambuehl et al., 1978).

Yeast-mediated Reduction : Used in the yeast-mediated reduction of β-keto amides, offering potential methodologies for resolving cyclic amines (Saxon, Leisch, & Hudlický, 2008).

Oxidative Amination : In the oxidative amination of aminoalkenes, it serves as a catalyst system, enabling the synthesis of cyclic imines and indoles (Kondo, Okada, & Mitsudo, 2002).

Reductive Amination of Ketones : The compound finds use in the reductive amination of ketones, particularly in the synthesis of cyclopentylamine, used in various industrial applications (Guo et al., 2019).

Biological and Medicinal Research

Synthesis of Antimicrobial Compounds : It is instrumental in synthesizing novel azetidine-2-one derivatives of 1H-benzimidazole, which possess antimicrobial and cytotoxic properties (Noolvi et al., 2014).

Sigma Receptor Ligands : The compound contributes to the synthesis of sigma receptor ligands, which have potential therapeutic applications (Prezzavento et al., 2007).

properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-9-5-7-13(8-6-9)11-4-2-3-10(11)12/h9-11H,2-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOKPRZNOQRUDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCCC2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperidin-1-yl)cyclopentan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2832477.png)

![3-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B2832478.png)

![N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2832479.png)

![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2832488.png)

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2832489.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2832491.png)

![(2E)-3-[4-(Diethylamino)-2-hydroxyphenyl]prop-2-enoic acid](/img/structure/B2832492.png)